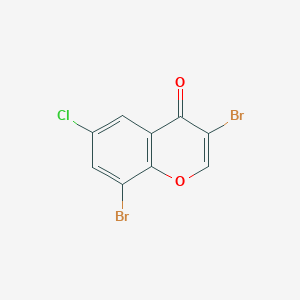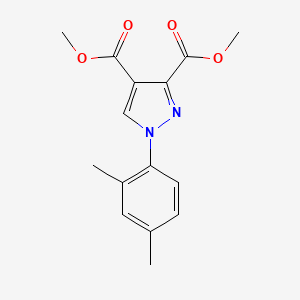
3-bromobenzaldehyde N-ethylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H12BrN3S It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and an N-ethylthiosemicarbazone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromobenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
3-Bromobenzaldehyde: The parent compound, which lacks the N-ethylthiosemicarbazone group.
4-Bromobenzaldehyde: An isomer with the bromine atom at the fourth position.
N-ethylthiosemicarbazone derivatives: Compounds with similar functional groups but different aromatic backbones.
Uniqueness
3-Bromobenzaldehyde N-ethylthiosemicarbazone is unique due to the presence of both the bromine atom and the N-ethylthiosemicarbazone group
特性
CAS番号 |
301347-66-0 |
|---|---|
分子式 |
C10H12BrN3S |
分子量 |
286.19 g/mol |
IUPAC名 |
1-[(E)-(3-bromophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12BrN3S/c1-2-12-10(15)14-13-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChIキー |
NUOMQHKGICNYNJ-NTUHNPAUSA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)Br |
正規SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)







![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)


